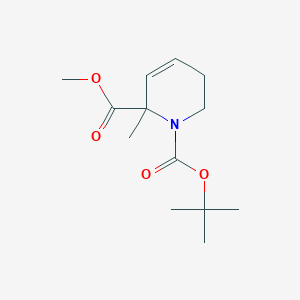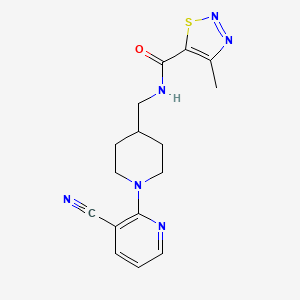![molecular formula C11H12N2OS B2839586 2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole CAS No. 2034551-24-9](/img/structure/B2839586.png)
2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole is a heterocyclic compound that features both a benzothiazole and an azetidine ring. Benzothiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry . The presence of the methoxy group and the azetidine ring in this compound potentially enhances its pharmacological properties.
Mechanism of Action
Target of Action
The primary target of 2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has shown potent inhibitory activity against Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its target DprE1, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway by inhibiting the activity of DprE1 . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the loss of cell wall integrity and ultimately, cell death .
Pharmacokinetics
In silico predictions suggest that the compound may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The inhibition of DprE1 by this compound leads to the disruption of arabinogalactan biosynthesis, resulting in the loss of cell wall integrity and cell death in Mycobacterium tuberculosis . This results in potent anti-tubercular activity .
Preparation Methods
The synthesis of 2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate azetidine derivative under specific reaction conditions . Industrial production methods often utilize high-yielding and efficient protocols such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole can be compared with other benzothiazole derivatives such as:
2-Methylbenzothiazole: Known for its MAO-B inhibitory activity.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Exhibits anti-inflammatory properties.
The uniqueness of this compound lies in its combined azetidine and benzothiazole structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(3-methoxyazetidin-1-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-8-6-13(7-8)11-12-9-4-2-3-5-10(9)15-11/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIUSBYBZJJBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2839507.png)


![3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839513.png)


![ethyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2839517.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2839521.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2839522.png)


![methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate](/img/structure/B2839526.png)
